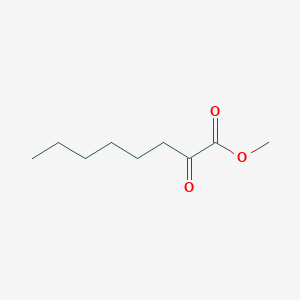

2-Keto-octanoic acid, methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 2-oxooctanoate |

InChI |

InChI=1S/C9H16O3/c1-3-4-5-6-7-8(10)9(11)12-2/h3-7H2,1-2H3 |

InChI Key |

JCVKROPMQGWQGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Keto Octanoic Acid, Methyl Ester and Analogues

Chemical Synthesis Pathways for Alpha-Keto Esters

The chemical synthesis of α-keto esters, including methyl 2-oxooctanoate, is well-established, employing a variety of organic reactions. These methods offer efficient routes but are often accompanied by environmental and safety concerns, which has spurred research into more sustainable alternatives. mdpi.com

Conventional Organic Synthesis Approaches to 2-Keto-octanoic Acid, Methyl Ester (e.g., Oxidation, Esterification Reactions)

Traditional synthesis of this compound, and related α-keto esters relies on several foundational organic chemistry reactions. These methods are generally efficient but may involve harsh reagents or conditions. mdpi.com

Oxidation Reactions: A primary route involves the oxidation of precursor molecules. The oxidation of the corresponding α-hydroxy ester, methyl 2-hydroxyoctanoate (B1260312), can yield the desired α-keto ester. Various oxidizing agents are employed for this transformation, including selenium dioxide, potassium permanganate, and osmium tetroxide. mdpi.com Another approach is the oxidation of alkenes. For instance, a recyclable, bifunctional iron nanocomposite has been shown to catalyze the efficient synthesis of α-keto acids from various alkenes using tert-Butyl hydroperoxide (TBHP) as the oxidant, which can then be esterified. organic-chemistry.orgorganic-chemistry.org

Esterification Reactions: Direct esterification of 2-keto-octanoic acid with methanol (B129727) in the presence of an acid catalyst is a straightforward method to produce the methyl ester. google.comyoutube.com This is a common and fundamental reaction in organic synthesis. youtube.com Studies on the esterification of octanoic acid with various alcohols have been conducted using solid acid catalysts, which could be a preliminary step before oxidation to the keto-ester. scholaris.caresearchgate.netresearchgate.net

Other Methods:

Grignard Reactions: The reaction of a Grignard reagent with a dialkyl oxalate (B1200264), such as diethyl oxalate, provides a direct route to α-keto esters. mdpi.comgoogle.com For the target molecule, hexylmagnesium bromide could be reacted with dimethyl oxalate.

Acylation: Friedel-Crafts acylation of aromatic hydrocarbons with reagents like ethyl oxalyl chloride is a common method for aryl α-keto esters. mdpi.com

From Dicarbonyl Compounds: Malonate derivatives can undergo a sequence of alkylation, oximation, and carbonylation to yield α-keto esters. mdpi.com

| Method | Precursor(s) | Key Reagents/Catalysts | General Principle |

|---|---|---|---|

| Oxidation | α-Hydroxy Esters (e.g., Methyl 2-hydroxyoctanoate) | SeO₂, KMnO₄, OsO₄, Nitroxyl (B88944) radicals (e.g., AZADO) mdpi.comorganic-chemistry.org | Direct oxidation of the secondary alcohol to a ketone. |

| Esterification | α-Keto Acids (e.g., 2-Keto-octanoic acid) & Alcohol (Methanol) | Acid catalyst (e.g., H₂SO₄) google.com | Acid-catalyzed condensation of a carboxylic acid and an alcohol. |

| Grignard Reaction | Grignard Reagent (e.g., Hexylmagnesium bromide) & Dialkyl Oxalate | Dimethyl oxalate mdpi.comgoogle.com | Nucleophilic addition of the Grignard reagent to an oxalate ester. |

| Oxidative Esterification | Acetophenones or Methyl Ketones | Iodine, Potassium xanthates, Copper catalysts, O₂ organic-chemistry.org | Simultaneous oxidation of a methyl ketone and esterification with an alcohol. |

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral α-keto esters is of significant interest due to their role as building blocks for bioactive molecules. acs.orgnih.gov Achieving stereoselectivity typically involves the use of chiral auxiliaries, chiral catalysts, or chemoenzymatic strategies.

One approach involves the stereoselective α-trifluoromethylthiolation of β-keto esters using a chiral auxiliary derived from (1S)-(-)-N-2,10-camphorsultam to create a quaternary stereocenter. mdpi.com While this example introduces a trifluoromethylthio group, the underlying principle of using a chiral auxiliary to direct the stereochemical outcome of a reaction at the α-position can be applied to the synthesis of chiral derivatives of this compound. Another strategy involves the use of cinchona alkaloid-derived primary amines as catalysts in Michael addition reactions to generate precursors for γ-keto esters with high stereoselectivity. Chemoenzymatic routes, which combine chemical synthesis with biocatalytic steps, are particularly powerful for establishing chirality. For example, the stereocontrolled bioreduction of a β-ketoester can create a chiral center that is then carried through subsequent chemical transformations. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

In response to the environmental impact of conventional synthesis, green chemistry principles are increasingly being applied to the production of α-keto esters. mdpi.com These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and catalysts.

Key green strategies include:

Metal-Free Reactions: A metal-free oxidative esterification has been developed using potassium xanthate as both a promoter and an alkoxide source, avoiding the need for transition metals or high-valent iodine reagents. mdpi.comorganic-chemistry.org

Use of Molecular Oxygen: Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols utilizes molecular oxygen as the ultimate oxidant, with water being the primary byproduct. organic-chemistry.org

Catalytic Biomass Conversion: Utilizing renewable feedstocks under mild conditions presents a promising alternative to petroleum-based syntheses. mdpi.com

Recyclable Catalysts: The development of recyclable catalysts, such as the iron nanocomposite mentioned for alkene oxidation, enhances the sustainability of the process. organic-chemistry.orgorganic-chemistry.org

Biocatalysis: The use of enzymes in chemoenzymatic or fully biochemical routes represents a core principle of green chemistry, offering high selectivity under mild conditions. nih.govscispace.com

| Aspect | Traditional Approaches | Green Chemistry Approaches |

|---|---|---|

| Oxidants | Stoichiometric amounts of heavy metals (e.g., KMnO₄, SeO₂) mdpi.com | Catalytic systems with O₂ or H₂O₂ organic-chemistry.org |

| Catalysts | Precious metals, strong acids mdpi.com | Recyclable nanocomposites, biocatalysts (enzymes) organic-chemistry.orgnih.gov |

| Solvents | Often volatile organic compounds (VOCs) | Solvent-free systems, water, or greener solvents mdpi.com |

| Feedstocks | Petroleum-derived precursors mdpi.com | Renewable biomass mdpi.comnih.gov |

Biochemical and Chemoenzymatic Production of this compound

Biotechnological methods provide an alternative to chemical synthesis, often with advantages in selectivity and sustainability. These routes leverage enzymes or whole microbial systems to produce the target compound.

Enzymatic Biotransformation Routes from Precursors of this compound

Enzymes can be used as highly specific catalysts for synthesizing α-keto esters. Lipases, in particular, are widely used for esterification reactions under mild, often solvent-free conditions. The enzymatic synthesis of thymol octanoate (B1194180) via the esterification of thymol and octanoic acid has been successfully demonstrated using Candida antarctica lipase B (CALB). mdpi.com This same principle can be directly applied to the synthesis of methyl 2-oxooctanoate by reacting 2-keto-octanoic acid with methanol using a lipase as the biocatalyst.

Chemoenzymatic strategies often involve an enzymatic step to set a key stereocenter, followed by conventional chemical reactions. acs.orgnih.gov For the synthesis of this compound, a potential route could involve the enzymatic oxidation of a precursor like 2-hydroxyoctanoic acid using an oxidoreductase, followed by chemical or enzymatic esterification.

Microbial Fermentation and Production Systems for this compound

Microbial fermentation offers a pathway to produce valuable chemicals from simple, renewable feedstocks like glucose. While direct fermentative production of this compound is not extensively documented, the production of the precursor, octanoic acid, and other 2-oxocarboxylic acids is well-researched. nih.govresearchgate.net

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has been employed to produce medium-chain fatty acids, including octanoic acid. nih.govnih.gov These strategies typically involve:

Expressing a specialized acyl-ACP thioesterase to terminate fatty acid synthesis at the desired chain length (C8 for octanoic acid). nih.gov

Blocking the β-oxidation pathway to prevent the degradation of the produced fatty acid. nih.gov

Engineering precursor supply to channel more carbon flux towards fatty acid synthesis. researchgate.net

Genetic Engineering Strategies for Enhanced Biosynthesis of this compound

The biosynthesis of this compound in microbial systems is a complex process that necessitates a sophisticated metabolic engineering approach. While direct biosynthetic pathways for this specific compound are not extensively documented, its production can be inferred through the enhancement of precursor supply, specifically 2-keto-octanoic acid, followed by an esterification step. Genetic engineering strategies, therefore, primarily focus on augmenting the metabolic flux towards C8 intermediates and establishing a robust pathway for their conversion.

The core of these strategies revolves around the manipulation of fatty acid synthesis (FAS) and related metabolic pathways in host organisms such as Escherichia coli. The native FAS pathway in E. coli is a primary route for the production of fatty acids, with acetyl-CoA serving as the initial building block. nih.gov Through a series of enzymatic reactions, the carbon chain is elongated, and genetic modifications can be introduced to favor the production of medium-chain fatty acids like octanoic acid, a direct precursor to 2-keto-octanoic acid.

A key strategy involves the overexpression of enzymes that promote the elongation of the C8 carbon chain. For instance, increasing the expression of 3-hydroxy-acyl-ACP dehydratase (FabZ) has been shown to significantly increase the titer of octanoic acid. nih.govdoaj.orgpsu.edu In one study, the overexpression of FabZ resulted in a 45% increase in octanoic acid production. nih.govdoaj.orgpsu.edu

In addition to upregulating key enzymes, the deletion of competing metabolic pathways is a crucial step to channel metabolic intermediates towards the desired product. The β-oxidation pathway, which is responsible for the degradation of fatty acids, is a primary target for gene knockouts. Deletion of genes such as fadE, which encodes acyl-CoA dehydrogenase, prevents the breakdown of octanoic acid and its precursors, thereby increasing their availability. nih.govdoaj.orgpsu.edu

Furthermore, to ensure a sufficient supply of the initial precursor, acetyl-CoA, other competing pathways may be downregulated or eliminated. For example, knocking out genes involved in the tricarboxylic acid (TCA) cycle, such as fumAC (fumarase), and acetate (B1210297) production, such as ackA (acetate kinase), can redirect carbon flux towards fatty acid synthesis. nih.govdoaj.orgpsu.edu A combinatorial approach, involving the overexpression of fabZ and the deletion of fadE, fumAC, and ackA, has been demonstrated to enhance octanoic acid production by 61%. nih.govdoaj.orgpsu.edu

The table below summarizes various genetic interventions and their impact on the production of octanoic acid, the precursor to 2-keto-octanoic acid.

| Genetic Intervention | Target Gene/Enzyme | Host Organism | Effect on Octanoic Acid Production | Reference |

| Overexpression | fabZ (3-hydroxy-acyl-ACP dehydratase) | Escherichia coli | + 45% titer | nih.govdoaj.orgpsu.edu |

| Deletion | fadE (acyl-CoA dehydrogenase) | Escherichia coli | Increased precursor availability | nih.govdoaj.orgpsu.edu |

| Deletion | fumAC (fumarase) | Escherichia coli | Increased precursor availability | nih.govdoaj.orgpsu.edu |

| Deletion | ackA (acetate kinase) | Escherichia coli | Increased precursor availability | nih.govdoaj.orgpsu.edu |

| Combinatorial Engineering | +fabZ, ΔfadE, ΔfumAC, ΔackA | Escherichia coli | + 61% titer, up to 1 g/L in fed-batch culture | nih.govdoaj.orgpsu.edu |

Once a robust production of 2-keto-octanoic acid is achieved, the final step is its esterification to yield the methyl ester. This can be accomplished through the introduction of an enzyme with esterase or lipase activity capable of catalyzing the reaction between the 2-keto acid and a methyl donor, such as methanol. While specific enzymes for the esterification of 2-keto-octanoic acid are not detailed in the literature, lipases are known to catalyze transesterification reactions in non-aqueous solvents, which could be a viable route for the final conversion step. google.com

Metabolic and Biochemical Pathways Involving 2 Keto Octanoic Acid, Methyl Ester

Role of 2-Keto-octanoic Acid, Methyl Ester as an Intermediate in Primary Metabolism

The role of this compound in primary metabolism is primarily inferred from the known pathways of its constituent parts: the octanoyl carbon chain and the alpha-keto acid function. While not a mainline intermediate, it stands at the crossroads of fatty acid and amino acid metabolism.

The metabolism of medium-chain fatty acids (MCFAs), such as octanoic acid, is well-documented. MCFAs can be transported directly to the liver and undergo mitochondrial β-oxidation. chemguide.co.uk This process sequentially shortens the fatty acid chain, producing acetyl-CoA. A key intermediate in β-oxidation is a β-ketoacyl-CoA (3-ketoacyl-CoA), not an α-ketoacyl-CoA (2-ketoacyl-CoA). However, 2-keto acids are implicated in related pathways. For instance, methyl ketones are known to be formed from the decarboxylation of β-keto acids that can arise during fatty acid oxidation. wikipedia.orguniprot.org

The synthesis of this compound could potentially occur through the oxidation of the α-carbon of octanoic acid methyl ester. The Wacker-type oxidation of unsaturated fatty acid methyl esters to their corresponding keto-fatty esters using palladium catalysts is a known chemical synthesis, demonstrating the feasibility of forming a ketone on the fatty acid chain. wikipedia.org

Conversely, pathways engineered for producing medium-chain oleochemicals can divert intermediates from fatty acid synthesis. For example, the expression of specific transacylase enzymes can lead to the production of octanoic acid. nih.gov The cellular environment could subsequently modify this product. While decanoic acid (C10) has been shown to stimulate fatty acid synthesis, octanoic acid (C8) primarily affects mitochondrial metabolism and increases ketone body production. chemguide.co.uk

Alpha-keto acids are the direct carbon skeletons of amino acids and are central intermediates in their catabolism and anabolism. nih.gov The interconversion between an amino acid and its corresponding α-keto acid is typically catalyzed by aminotransferases (transaminases). 2-Keto-octanoic acid is the α-keto acid analog of the non-proteinogenic amino acid 2-aminooctanoic acid.

The metabolism of this compound is closely linked to that of naturally occurring branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. libretexts.org The catabolism of BCAAs is initiated by a transamination reaction to form the respective branched-chain α-keto acids (BCKAs). nih.gov These BCKAs are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.gov Studies have shown that administration of octanoic acid promotes the catabolism of BCAAs by activating the BCKDC, which it achieves by inhibiting the BCKDH kinase (BDK), the enzyme responsible for inactivating the complex. nih.govwikipedia.org This demonstrates a clear regulatory link between medium-chain fatty acids and the enzymatic machinery that processes α-keto acids. Therefore, 2-keto-octanoic acid, once formed and hydrolyzed, would be a substrate for the same class of dehydrogenase complexes that catabolize the BCKAs derived from essential amino acids.

Enzymatic Transformations of this compound

The chemical structure of this compound makes it susceptible to several enzymatic transformations targeting its keto group and ester linkage.

Alpha-keto acid decarboxylases are enzymes that catalyze the non-oxidative decarboxylation of α-keto acids to form an aldehyde with one less carbon atom, releasing carbon dioxide (CO2). wikipedia.orgnih.gov For these enzymes to act on this compound, the ester moiety would first need to be hydrolyzed to yield 2-keto-octanoic acid. This resulting α-keto acid can then serve as a substrate.

Branched-chain 2-oxoacid decarboxylase (EC 4.1.1.72) is an example of such an enzyme, which is essential for the synthesis of branched-chain fatty acids in some bacteria. chemspider.com Other broad-substrate-range 2-keto-acid decarboxylases (KDCs) are known to convert various keto acids into their corresponding aldehydes. sciencemadness.org The decarboxylation of 2-keto-octanoic acid would yield heptanal (B48729) and CO2. This reaction is a key step in pathways that produce volatile organic compounds in some microorganisms. sciencemadness.org

The methyl ester bond in this compound is a target for hydrolysis by a wide range of esterases and lipases (EC 3.1.1.-). These enzymes catalyze the cleavage of ester bonds to produce a carboxylic acid and an alcohol. The hydrolysis of this compound would yield 2-keto-octanoic acid and methanol (B129727).

Lipases are well-documented for their ability to catalyze both the synthesis (esterification) and hydrolysis of esters. mdpi.com Studies have demonstrated the use of various commercial lipases, such as those from Candida antarctica (CALB) and Rhizomucor miehei, for the esterification of octanoic acid. wikipedia.orgnih.gov Conversely, these enzymes can also hydrolyze esters. Research on the hydrolysis of methyl-branched octanoic acid esters has shown that lipases are effective catalysts, although the reaction rate can be influenced by the position of substituents on the carbon chain.

The keto group at the C-2 position is a site for redox transformations.

Reduction: The reduction of the α-keto group converts the compound to methyl 2-hydroxyoctanoate (B1260312). This reaction can be catalyzed by NADPH-dependent oxidoreductases, particularly those from the aldo-keto reductase (AKR) superfamily. sciencemadness.org AKRs are known for their broad substrate specificity, acting on a variety of aldehydes and ketones. chemspider.com For example, an AKR from a Bacillus species demonstrated activity against 2-octanone (B155638), a structurally similar ketone. Furthermore, specific 2-oxo-acid reductases (e.g., EC 1.1.99.30) exist that catalyze the reduction of a 2-oxo-carboxylate to a (2R)-hydroxy-carboxylate, indicating a direct enzymatic pathway for this transformation once the ester is hydrolyzed.

Oxidation: The oxidation of α-keto acids is typically a destructive process involving decarboxylation. The 2-oxo acid dehydrogenase complexes, such as the 2-oxoglutarate dehydrogenase complex (OGDHC), catalyze the oxidative decarboxylation of 2-oxo acids. After hydrolysis of its ester group, 2-keto-octanoic acid could be a substrate for such a complex, leading to the formation of heptanoyl-CoA, CO2, and NADH. This reaction effectively feeds the carbon skeleton into the fatty acid β-oxidation pathway. Direct oxidation of the keto group without decarboxylation is less common enzymatically.

Table 1: Summary of Potential Enzymatic Transformations

| Enzyme Class | EC Number (Example) | Reaction on this compound (or its hydrolysate) | Product(s) |

| Esterase / Lipase | 3.1.1.3 | Hydrolysis of the methyl ester bond | 2-Keto-octanoic acid + Methanol |

| Keto Acid Decarboxylase | 4.1.1.72 | Decarboxylation of the α-keto acid (post-hydrolysis) | Heptanal + Carbon Dioxide |

| Aldo-Keto Reductase | 1.1.1.- | Reduction of the C-2 keto group | Methyl 2-hydroxyoctanoate |

| 2-Oxo Acid Dehydrogenase Complex | 1.2.4.2 (analogy) | Oxidative decarboxylation of the α-keto acid (post-hydrolysis) | Heptanoyl-CoA + Carbon Dioxide |

Regulation and Control Mechanisms of this compound Levels in Biological Systems

The intracellular levels of metabolites like this compound are tightly regulated to meet the cell's metabolic needs while preventing the accumulation of potentially toxic intermediates. This regulation occurs at multiple levels, including the control of enzyme synthesis through transcriptional and translational processes, as well as the direct modulation of enzyme activity through allosteric effectors and post-translational modifications.

The expression of enzymes that likely metabolize this compound is under the control of specific transcription factors that respond to the cell's energetic and nutritional state. Key transcription factors that govern fatty acid and keto acid metabolism include Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors activated by fatty acids and their derivatives. numberanalytics.com PPARα, in particular, is a key regulator of fatty acid oxidation (catabolism). nih.gov An increase in the intracellular concentration of fatty acids or their derivatives would likely lead to the activation of PPARα. This, in turn, would induce the transcription of genes encoding for enzymes involved in β-oxidation, which could potentially include enzymes that act on 2-keto-octanoic acid. frontiersin.org

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major transcription factor that controls the expression of genes involved in fatty acid synthesis (lipogenesis). nih.gov Its activity is enhanced in response to high levels of insulin (B600854) and glucose, promoting the storage of energy as fat. nih.gov Therefore, under conditions of energy surplus, the expression of enzymes that would produce substrates for pathways involving this compound might be upregulated.

Carbohydrate-Responsive Element-Binding Protein (ChREBP): This transcription factor is activated in response to high glucose levels and works to upregulate the expression of genes involved in both glycolysis and fatty acid synthesis. numberanalytics.com

The interplay between these transcription factors ensures a coordinated response to the metabolic state of the organism, balancing the synthesis and degradation of fatty acids and related metabolites.

Table 1: Key Transcription Factors in the Regulation of Fatty Acid Metabolism

| Transcription Factor | Activating Signal | Primary Metabolic Pathway Regulated | Potential Effect on this compound Metabolism |

| PPARα | Fatty Acids | Fatty Acid Oxidation | Upregulation of catabolic enzymes |

| SREBP-1c | Insulin, High Glucose | Fatty Acid Synthesis | Upregulation of anabolic enzymes |

| ChREBP | High Glucose | Glycolysis, Fatty Acid Synthesis | Indirectly influences substrate availability |

This table is illustrative and based on the established roles of these transcription factors in general fatty acid metabolism.

Beyond the regulation of enzyme synthesis, the activity of metabolic enzymes can be rapidly and directly controlled through allosteric modulation and post-translational modifications. These mechanisms allow for a more immediate response to changes in metabolite concentrations.

Allosteric Modulation: Metabolic pathways are often regulated by feedback inhibition, where the end-product of a pathway allosterically inhibits an early enzyme in that same pathway. For instance, high levels of Acetyl-CoA, a common product of fatty acid oxidation, can inhibit enzymes involved in earlier steps of the pathway. frontiersin.org Conversely, a buildup of a substrate, such as an acyl-CoA, may allosterically activate downstream enzymes. The activity of enzymes metabolizing this compound would likely be sensitive to the levels of key metabolic indicators like ATP, ADP, NADH, and NAD+, reflecting the cell's energy status. For example, high ATP levels generally signal energy abundance and inhibit catabolic pathways, while high ADP or AMP levels signal energy demand and activate catabolism.

Post-Translational Modifications: Covalent modifications of enzymes provide another layer of regulation. A well-studied example in metabolism is the phosphorylation and dephosphorylation of enzymes. For instance, the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex, which catabolizes keto acids derived from branched-chain amino acids, is regulated by a dedicated kinase and phosphatase. mdpi.com A similar regulatory mechanism could potentially control the activity of dehydrogenases that might act on 2-keto-octanoic acid. Another important modification is acetylation. The mitochondrial sirtuin, SIRT3, has been shown to deacetylate and activate enzymes involved in fatty acid oxidation and ketogenesis, such as long-chain acyl-CoA dehydrogenase (LCAD) and 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2). nih.gov This suggests that the enzymes responsible for the metabolism of this compound could also be targets for regulation by sirtuins in response to the cell's metabolic state.

Table 2: Examples of Regulatory Mechanisms for Metabolic Enzymes

| Regulatory Mechanism | Description | Example Enzyme in Related Pathways |

| Allosteric Inhibition | An end-product of a pathway binds to an early enzyme, reducing its activity. | Acetyl-CoA carboxylase (ACC) is inhibited by palmitoyl-CoA. frontiersin.org |

| Allosteric Activation | A metabolite binds to an enzyme to increase its activity. | Acetyl-CoA carboxylase (ACC) is activated by citrate. frontiersin.org |

| Phosphorylation/ Dephosphorylation | The addition or removal of a phosphate (B84403) group modulates enzyme activity. | The branched-chain α-keto acid dehydrogenase (BCKD) complex is inactivated by phosphorylation and activated by dephosphorylation. mdpi.com |

| Acetylation/ Deacetylation | The addition or removal of an acetyl group can alter enzyme activity. | HMG-CoA synthase 2 (HMGCS2) is activated by deacetylation by SIRT3. nih.gov |

This table provides examples from related metabolic pathways to illustrate the principles of allosteric and post-translational regulation.

Advanced Analytical Techniques for the Detection and Quantification of 2 Keto Octanoic Acid, Methyl Ester

Chromatographic Separation Methods in Complex Biological and Chemical Matrices

Chromatographic techniques are indispensable for isolating 2-Keto-octanoic acid, methyl ester from intricate mixtures prior to its detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds. miamioh.edu For compounds like this compound, which are amenable to GC analysis, this technique offers high resolution and sensitive detection. In many biological applications, derivatization is a common step to enhance the volatility of related acidic compounds before GC-MS analysis. nih.gov

The process involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. wisc.edu

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. wisc.edu The fragmentation pattern of esters often includes characteristic losses of the alkoxy group and rearrangements. libretexts.org For this compound, key fragments would be expected from the cleavage of bonds adjacent to the carbonyl groups. The molecular ion peak, if present, provides the molecular weight of the compound. libretexts.orgresearchgate.net

Illustrative GC-MS Parameters for a Related Compound (Methyl Octanoate):

| Parameter | Value |

| Column | Capillary, non-polar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramp to 250°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Detector | Quadrupole |

| This table presents typical GC-MS parameters for the analysis of a fatty acid methyl ester and serves as an illustrative example. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound Analysis

For analytes in complex biological fluids, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice, as it can handle a wider range of polarities and thermal stabilities without the need for derivatization. rsc.org Quantitative bioanalysis by LC-MS/MS is a cornerstone in many fields for its sensitivity and specificity. researchgate.netnih.gov

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases. Reversed-phase chromatography, with a non-polar stationary phase and a polar mobile phase, is commonly used for compounds like this compound.

The eluent from the LC column is introduced into the mass spectrometer's ion source, where ionization occurs using softer techniques than GC-MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically produce an abundant molecular ion (or a protonated/deprotonated molecule), which is then subjected to mass analysis. mdpi.com Tandem mass spectrometry (MS/MS) is frequently employed for enhanced selectivity and sensitivity. In this setup, the molecular ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex matrices. whitman.edu

Representative LC-MS/MS Parameters for α-Keto Acid Analysis:

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with formic acid and acetonitrile |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MS Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| This table illustrates a typical setup for the LC-MS/MS analysis of α-keto acids in biological samples. uab.edu |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors for this compound

High-performance liquid chromatography (HPLC) can also be used for the analysis of this compound, often coupled with ultraviolet (UV) or diode-array detectors (DAD). researchgate.net The α-keto group in the molecule contains a chromophore that absorbs UV light, allowing for its detection. rsc.org

For enhanced sensitivity and selectivity, especially in biological samples, derivatization may be employed. Reagents that react with the keto group to form a highly UV-active or fluorescent product can significantly lower the limits of detection. researchgate.netrsc.org For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic derivatizing agent for ketones that allows for detection at visible wavelengths. researchgate.net Another approach involves derivatizing α-keto acids with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to yield fluorescent quinoxalinone derivatives, which can be detected with high sensitivity. rsc.org

A significant challenge in the HPLC analysis of keto esters can be the presence of keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org Method development often involves adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion, resulting in a single, sharp peak. chromforum.org

Spectroscopic and Spectrometric Characterization Methods for this compound

Spectroscopic techniques are vital for the structural elucidation of this compound and for monitoring its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of this compound in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum, the chemical shift of each proton provides information about its electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see distinct signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the keto group, the other methylene protons of the octanoyl chain, and the terminal methyl group of the chain.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. oregonstate.edu For this compound, characteristic signals for the two carbonyl carbons (keto and ester), the methyl ester carbon, and the carbons of the alkyl chain would be observed. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing far downfield. mdpi.comrsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, confirming the complete structure. nih.gov

Illustrative Predicted ¹³C NMR Chemical Shifts for Methyl 2-oxooctanoate:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Keto) | ~195-205 |

| C=O (Ester) | ~160-170 |

| O-CH₃ | ~52 |

| α-CH₂ | ~38 |

| Other Chain CH₂ | ~22-31 |

| Terminal CH₃ | ~14 |

| This table presents predicted chemical shifts based on typical values for α-keto esters and related structures. oregonstate.edumdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring of this compound

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. vscht.cz The IR spectrum of this compound would be dominated by strong absorption bands from the two carbonyl groups. The C=O stretching vibration of the ketone is typically found around 1715-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹. pressbooks.publibretexts.org The presence of two distinct carbonyl peaks is a key characteristic of α-keto esters. Other significant bands would include C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and C-O stretching vibrations of the ester group in the 1000-1300 cm⁻¹ region. rsc.orglibretexts.org

Characteristic IR Absorption Frequencies for an α-Keto Ester:

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1725 |

| C=O (Ester) | Stretch | ~1740 |

| C-H (sp³) | Stretch | ~2850-2960 |

| C-O (Ester) | Stretch | ~1100-1250 |

| This table provides representative IR absorption frequencies for the key functional groups in this compound. pressbooks.pubrsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The α-dicarbonyl moiety of this compound constitutes a chromophore. These compounds typically exhibit a weak n→π* transition at longer wavelengths (in the near UV region) and a stronger π→π* transition at shorter wavelengths. mdpi.com This property allows for the use of UV-Vis spectroscopy to monitor reactions involving the formation or consumption of this compound, as the absorbance at a characteristic wavelength will change in proportion to its concentration. researchgate.netresearchgate.net

Electrochemical and Biosensor-Based Detection Strategies for this compound

While direct electrochemical and biosensor-based detection methods specifically for this compound are not extensively documented in current literature, the principles applied to similar α-keto acids and esters provide a strong foundation for developing such targeted analytical tools. These approaches offer the potential for rapid, sensitive, and selective analysis.

Electrochemical Detection:

Electrochemical sensors operate by measuring the changes in electrical properties (such as current or potential) that occur during a chemical reaction involving the analyte. For α-keto acids, electrochemical reduction at a modified electrode surface is a promising detection strategy. For instance, a nanoporous gold (NPG) electrode has been effectively used for the electrochemical reductive amination of biomass-derivable α-keto acids. nih.gov This technique demonstrates that nanostructured electrodes can lower the overpotential required for the reaction, thereby improving the efficiency and sensitivity of detection. nih.gov While this study focused on the conversion to amino acids, the underlying principle of electrochemical reduction of the keto group could be adapted for the direct quantification of this compound.

Another approach involves the anodic oxidation of related compounds. For example, the anodic oxidation of aryl methyl ketones in methanol (B129727) has been shown to directly yield α-keto acid methyl esters. mdpi.com This suggests that an electrochemical sensor could be designed to detect this compound by targeting its electrochemical oxidation.

Biosensor-Based Detection:

Biosensors combine a biological recognition element (like an enzyme) with a transducer to produce a signal proportional to the analyte concentration. For α-keto acids, enzyme-based biosensors offer high selectivity. A notable example is the development of an amperometric biosensor for α-ketoglutarate, which utilizes the enzyme glutamate (B1630785) dehydrogenase immobilized on a modified electrode. frontiersin.org This biosensor works by monitoring the consumption of NADH during the enzymatic reaction. A similar strategy could be envisioned for this compound, provided a specific dehydrogenase or oxidase enzyme that reacts with it can be identified and immobilized.

Furthermore, genetically-encoded sensors are emerging as powerful tools for detecting fatty acids and their derivatives in real-time within biological systems. nih.govfrontiersin.org These sensors, often based on transcription factors that respond to specific metabolites, could potentially be engineered to recognize and report the presence of this compound. frontiersin.org

The development of biosensors for fatty acids, such as those utilizing lipoxygenase, also provides a template for designing sensors for their keto-ester derivatives. acs.orgmdpi.com The key would be to identify an enzyme or biological receptor with high specificity for the this compound structure.

| Sensor Type | Analyte Class | Principle | Potential Application for this compound | Reference |

| Electrochemical | α-Keto Acids | Reductive amination at a nanoporous gold electrode. | Direct electrochemical reduction of the keto group for quantification. | nih.gov |

| Electrochemical | Aryl Methyl Ketones | Anodic oxidation to α-keto acid methyl esters. | Development of an oxidative electrochemical sensor. | mdpi.com |

| Amperometric Biosensor | α-Ketoglutarate | Immobilized glutamate dehydrogenase monitoring NADH consumption. | Identification and immobilization of a specific dehydrogenase/oxidase. | frontiersin.org |

| Genetically-Encoded Sensor | Fatty Acids | Transcription factor-based detection. | Engineering a specific sensor for intracellular detection. | nih.govfrontiersin.org |

| Amperometric Biosensor | Polyunsaturated Fatty Acids | Immobilized lipoxygenase detecting hydroperoxide formation. | Adaptation with an enzyme specific to the keto-ester. | acs.orgmdpi.com |

Sample Preparation and Derivatization Methodologies for Enhanced Analysis of this compound

Effective sample preparation is paramount for the reliable analysis of this compound, especially from complex biological matrices. The primary goals are to isolate the analyte, remove interfering substances, and often, to chemically modify it (derivatization) to improve its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Sample Preparation:

For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a valuable technique for extraction from biological samples such as blood or feces. nih.govnih.gov This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The choice of fiber coating is critical for optimal extraction. nih.gov For blood samples, pretreatment with a protein denaturing agent like urea (B33335) in combination with a salt such as sodium chloride can significantly enhance the release of volatile organic compounds (VOCs) and improve detection sensitivity in subsequent GC-MS analysis. nih.govmdpi.com

Liquid-liquid extraction (LLE) is another common technique used to separate analytes based on their solubility in different immiscible solvents. scioninstruments.com For GC-MS analysis, it is crucial to use volatile organic solvents and to ensure the sample is free of particles by centrifugation or filtration. scioninstruments.com

Derivatization Methodologies:

Derivatization is often necessary to enhance the volatility, thermal stability, and detectability of analytes like this compound. research-solution.com

For GC-MS analysis, the inherent volatility of the methyl ester may be sufficient. However, if the parent acid, 2-keto-octanoic acid, is the target, esterification to its methyl ester is a common derivatization step. For α-keto acids, derivatization of the keto group itself can also be beneficial. A two-step derivatization involving oximation followed by silylation is a widely used method for carbonyl compounds. chromatographyonline.com Another effective method for α-keto acids is the formation of pentafluorobenzyl (PFB) esters, which exhibit excellent chromatographic properties and can be detected with high sensitivity using negative chemical ionization GC-MS. nih.gov

For HPLC analysis, derivatization is crucial for adding a chromophore or fluorophore to the molecule, enabling sensitive UV-visible or fluorescence detection. sdiarticle4.com For α-keto acids, derivatization with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) produces highly fluorescent derivatives that can be detected at very low levels. sigmaaldrich.comrsc.orgrsc.org This pre-column derivatization allows for the sensitive quantification of various α-keto acids in biological fluids. sigmaaldrich.comrsc.org Other hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (DNPH), are also widely used to derivatize carbonyl compounds for HPLC analysis. nih.govresearchgate.netepa.gov

| Technique | Analyte Class | Derivatizing Agent | Purpose | Detection Method | Reference |

| GC-MS | Carbonyl Compounds | Oximation followed by silylation | Increased volatility and thermal stability. | Mass Spectrometry | chromatographyonline.com |

| GC-MS | α-Keto Acids | Pentafluorobenzyl (PFB) bromide | Excellent chromatographic properties and high sensitivity. | Negative Chemical Ionization Mass Spectrometry | nih.gov |

| HPLC | α-Keto Acids | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Formation of highly fluorescent derivatives. | Fluorescence Detection | sigmaaldrich.comrsc.orgrsc.org |

| HPLC | Carbonyl Compounds | 2,4-dinitrophenylhydrazine (DNPH) | Addition of a chromophore for UV-visible detection. | UV-Visible Detection | nih.govresearchgate.netepa.gov |

Chemical Reactivity and Derivatization Studies of 2 Keto Octanoic Acid, Methyl Ester

Reactions at the Alpha-Keto Group of 2-Keto-octanoic Acid, Methyl Ester

The presence of a ketone at the alpha-position to the ester carbonyl imparts unique reactivity to the molecule. The electrophilicity of the keto-carbonyl carbon is influenced by the adjacent electron-withdrawing ester group, making it a prime target for a variety of chemical transformations.

Carbonyl Reactivity: Nucleophilic Addition and Condensation Reactions of this compound

The carbonyl group of the ketone is highly susceptible to attack by nucleophiles. savemyexams.com This fundamental reaction proceeds via the addition of a nucleophile to the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³ and forming a tetrahedral alkoxide intermediate. rsc.orglibretexts.org This intermediate is then typically protonated to yield an alcohol. pressbooks.pubyoutube.com

Organometallic reagents, such as Grignard reagents (R-MgX), readily react with the keto group. Due to the presence of two electrophilic carbonyl centers (keto and ester), the reaction outcome depends on the reagent stoichiometry and reaction conditions. The ketone is generally more reactive than the ester towards nucleophilic attack. masterorganicchemistry.com Therefore, careful addition of one equivalent of a Grignard reagent, like hexylmagnesium bromide, at low temperatures can selectively target the keto-carbonyl to produce a tertiary alcohol after acidic workup.

Condensation reactions, such as the Wittig reaction, provide a pathway to form carbon-carbon double bonds. libretexts.org This reaction involves a phosphorus ylide, which attacks the ketone to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orgvanderbilt.edu The Wittig reaction is highly selective for aldehydes and ketones, leaving the less reactive ester group intact. vanderbilt.edu

Below is a table summarizing representative nucleophilic addition and condensation reactions at the alpha-keto position.

| Reaction Type | Reagent | Product Type | Notes |

| Grignard Addition | Hexylmagnesium bromide (1 eq.), then H₃O⁺ | Tertiary alcohol | Selective attack at the more reactive keto-carbonyl. |

| Wittig Reaction | (Triphenylphosphoranylidene)acetate | α,β-Unsaturated ester | Forms a C=C bond at the keto position. nih.gov |

| Cyanohydrin Formation | HCN, KCN (cat.) | Cyanohydrin | Addition of a cyanide nucleophile to the keto-carbonyl. savemyexams.com |

Enolization and Tautomerism Studies of this compound

This compound can exist in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon (C3) to the keto-oxygen, along with a shift of the pi-electrons. libretexts.orgpressbooks.pub This interconversion is catalyzed by both acids and bases. pressbooks.pubmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is protonated, and a subsequent deprotonation at the alpha-carbon yields the enol. libretexts.org In basic media, a proton is abstracted from the alpha-carbon to form an enolate ion, which is then protonated on the oxygen atom to give the enol. libretexts.org

For most simple ketones, the keto form is overwhelmingly favored at equilibrium. pressbooks.pub However, in α-keto esters, the enol form can be stabilized by conjugation of the newly formed C=C double bond with the ester carbonyl group. The equilibrium position is also influenced by solvent polarity and the potential for intramolecular hydrogen bonding. nih.gov Studies on analogous β-ketoesters, such as ethyl acetoacetate (B1235776), show that the enol content can be significant and is highly dependent on the solvent. thermofisher.com While the keto form generally predominates, the enol is a crucial reactive intermediate in many reactions. pressbooks.pubmasterorganicchemistry.com

The equilibrium constant (Keq = [enol]/[keto]) provides a quantitative measure of the relative stability of the two tautomers.

| Compound System | Solvent | Temperature (°C) | % Enol | Keq |

| Ethyl Acetoacetate | CCl₄ | 32 | 49% | ~0.96 |

| Ethyl Acetoacetate | (neat) | 32 | 9.9% | 0.0992 thermofisher.com |

| Ethyl Acetoacetate | D₂O | 32 | <2% | <0.02 |

Data for ethyl acetoacetate is provided as a representative example of a keto-ester system. thermofisher.com

Redox Reactions of the Ketone Functionality of this compound

The ketone functionality can undergo both oxidation and reduction. The Baeyer-Villiger oxidation converts ketones into esters using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgsigmaaldrich.com In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent alkyl groups. The migratory aptitude of the adjacent groups determines the regioselectivity of the oxidation. For this compound, the hexyl group has a higher migratory aptitude than the carboxymethyl group, leading to the formation of an anhydride-like product which would likely be unstable and hydrolyze to form hexanoic acid and methyl oxalate (B1200264) derivatives.

Chemoselective reduction of the keto group in the presence of the ester is a valuable transformation, yielding α-hydroxy esters. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used to reduce ketones but not esters. masterorganicchemistry.com However, the presence of the adjacent ester group can influence the reactivity. More specialized reagents and conditions have been developed for the highly selective reduction of the keto group in α-keto esters. For instance, ammonia (B1221849) borane (B79455) in water or tosylhydrazine with a mild base have been shown to effectively reduce the α-keto group while leaving the ester intact, providing the corresponding methyl 2-hydroxyoctanoate (B1260312) in high yield. rsc.orgresearchgate.net

| Reaction Type | Reagent/Conditions | Product | Selectivity |

| Ketone Reduction | Ammonia borane (AB), H₂O | Methyl 2-hydroxyoctanoate | High selectivity for the keto group over the ester. rsc.org |

| Ketone Reduction | Tosylhydrazine (TsNHNH₂), NaHCO₃ | Methyl 2-hydroxyoctanoate | Chemoselective reduction of the α-keto ester to the α-hydroxy ester. researchgate.net |

| Baeyer-Villiger Oxidation | m-CPBA | Hexyl 2-oxo-propanoate and subsequent products | Oxidation of the ketone to an ester. organic-chemistry.orglibretexts.org |

Reactions Involving the Methyl Ester Moiety of this compound

The methyl ester group also presents a site for various chemical transformations, although it is generally less reactive than the alpha-ketone.

Hydrolysis and Transesterification Reactions of this compound

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-keto-octanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of methoxide. Acid-catalyzed hydrolysis is an equilibrium process.

Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction is crucial in processes like biodiesel production. rsc.org For α-keto esters, transesterification can be challenging due to the reactivity of the adjacent keto group, which can lead to side reactions like condensation under basic conditions or ketal formation in an acidic medium. google.com Specialized catalysts, such as those based on tin, titanium, or zirconium, have been developed to facilitate the transesterification of α-keto esters in anhydrous alcohol, minimizing side reactions by avoiding water. google.com Studies on the selective transesterification of β-keto esters have shown that other ester types, including α-keto esters, often fail to react under certain catalytic conditions, highlighting the nuanced reactivity. rsc.orgnih.gov

| Reaction | Reagents | Product | Key Considerations |

| Hydrolysis (Basic) | NaOH (aq), Heat | Sodium 2-oxooctanoate | Irreversible saponification. |

| Hydrolysis (Acidic) | H₃O⁺, Heat | 2-Keto-octanoic acid | Reversible equilibrium process. |

| Transesterification | Ethanol (B145695), Ti(OEt)₄ (cat.) | 2-Keto-octanoic acid, ethyl ester | Requires specific catalysts to avoid side reactions at the keto group. google.com |

Reductions to Corresponding Alcohols from this compound

The reduction of the ester group requires more powerful reducing agents than those used for the ketone. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing both esters and ketones. masterorganicchemistry.comlibretexts.org The reaction of this compound with an excess of LiAlH₄ would result in the reduction of both the keto and the ester functionalities to yield octane-1,2-diol. rsc.orgbeilstein-journals.org

Selective reduction of the ester group in the presence of a ketone is a significant challenge. Standard hydride reagents will preferentially attack the more electrophilic ketone. masterorganicchemistry.com However, strategies have been developed to achieve this "reversed" chemoselectivity. One approach involves the protection of the keto group, often by converting it to its enolate or a silyl (B83357) enol ether. The subsequent reduction of the ester with a strong hydride like LiAlH₄, followed by deprotection, can yield the β-keto alcohol (1-hydroxyoctan-2-one). documentsdelivered.comjst.go.jp

| Reducing Agent | Stoichiometry | Product | Notes |

| LiAlH₄ | Excess, then H₂O workup | Octane-1,2-diol | Reduces both ketone and ester functions. libretexts.org |

| NaBH₄ | Standard conditions | Methyl 2-hydroxyoctanoate | Selectively reduces the ketone. beilstein-journals.org |

| 1) KH, THF2) AlH₃ | N/A | 1-Hydroxyoctan-2-one | Selective reduction of the ester via an enolate intermediate. jst.go.jp |

| 1) Protection (e.g., silylation)2) LiAlH₄3) Deprotection | N/A | 1-Hydroxyoctan-2-one | "Reversed" chemoselectivity by protecting the keto group. documentsdelivered.com |

Synthetic Utility of this compound as a Chemical Building Block

The dual functionality of this compound allows it to participate in a wide array of chemical reactions. The α-keto group can act as an electrophile, while the adjacent methylene (B1212753) group can be deprotonated to form a nucleophilic enolate. This reactivity profile makes it an ideal precursor for the synthesis of a diverse range of organic molecules.

Precursor for the Synthesis of Heterocyclic Compounds

The reactivity of α-keto esters like methyl 2-oxooctanoate is well-exploited in multicomponent reactions for the synthesis of various heterocyclic scaffolds. These reactions are highly valued in medicinal chemistry for their efficiency in generating molecular diversity.

Quinoxaline Synthesis: Quinoxalines, a class of nitrogen-containing heterocycles with a wide range of pharmacological activities, can be readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govjove.com In this context, methyl 2-oxooctanoate can react with substituted o-phenylenediamines to yield 3-hexyl-1H-quinoxalin-2-one derivatives. The reaction is typically carried out in a suitable solvent, sometimes with the aid of a catalyst, to facilitate the cyclization and subsequent dehydration. nih.govnih.gov

Pyrazole and Pyridazinone Synthesis: The reaction of 1,3-dicarbonyl compounds and their analogues with hydrazines is a classical method for the preparation of pyrazoles. youtube.com Methyl 2-oxooctanoate, possessing a 1,2-dicarbonyl-like reactivity, can react with hydrazine (B178648) or substituted hydrazines. Depending on the reaction conditions and the substitution pattern of the hydrazine, this can lead to the formation of substituted pyrazoles or pyridazinones, which are also important heterocyclic cores in drug discovery.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. sigmaaldrich.comnih.govnih.gov While the classical Hantzsch reaction utilizes β-ketoesters, modifications of this reaction can accommodate α-keto esters like methyl 2-oxooctanoate to produce highly substituted pyridine derivatives.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgnih.govnih.gov Although methyl 2-oxooctanoate is an α-keto ester and not a simple ketone, its ketone functionality can potentially participate in a Knoevenagel condensation, the initial step of the Gewald reaction, leading to the formation of thiophene (B33073) derivatives. wikipedia.org

Biginelli Reaction: The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govwikipedia.orgnih.gov Similar to the Hantzsch synthesis, the classical Biginelli reaction uses a β-ketoester. However, the versatility of multicomponent reactions suggests that with appropriate catalytic systems, methyl 2-oxooctanoate could be employed to generate novel dihydropyrimidinone analogues.

Paal-Knorr Synthesis: The Paal-Knorr synthesis is a fundamental method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. mdpi.comunl.edu While not a direct application for an α-keto ester alone, methyl 2-oxooctanoate can be used as a starting material to generate a 1,4-dicarbonyl precursor through various synthetic transformations, which can then undergo Paal-Knorr cyclization.

Table 1: Heterocyclic Synthesis from α-Keto Esters

| Heterocycle | General Reaction | Reactants with Methyl 2-oxooctanoate | Expected Product Class |

|---|---|---|---|

| Quinoxaline | Condensation | o-Phenylenediamine | 3-Hexyl-1H-quinoxalin-2-ones |

| Pyrazole | Condensation | Hydrazine | Substituted Pyrazoles |

| Pyridazinone | Condensation | Hydrazine | Substituted Pyridazinones |

| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia | Substituted Pyridines |

| Thiophene | Gewald Reaction | α-Cyanoacetate, Sulfur, Base | Substituted 2-Aminothiophenes |

| Dihydropyrimidinone | Biginelli Reaction | Aldehyde, Urea/Thiourea | Substituted Dihydropyrimidinones |

Intermediate in the Formation of Biologically Active Analogues

The functional groups of methyl 2-oxooctanoate serve as handles for its conversion into various biologically significant molecules. Key transformations include the reduction of the keto group and the conversion of the keto group into an amino group.

Synthesis of Methyl 2-hydroxyoctanoate: The enantioselective reduction of the α-keto group in methyl 2-oxooctanoate yields methyl 2-hydroxyoctanoate. This transformation can be achieved using various chiral reducing agents or biocatalysts, allowing for the specific synthesis of either the (R) or (S)-enantiomer. 2-Hydroxyoctanoic acid, the hydrolyzed form of the ester, has been studied for its biological activities, including its role as an inhibitor of medium-chain acyl-CoA synthetase. waters.comresearchgate.netnih.gov Furthermore, derivatives of 3-hydroxyoctanoic acid have shown antimicrobial and quorum sensing inhibition properties. nih.gov

Synthesis of α-Amino Acid Esters: The α-keto group of methyl 2-oxooctanoate can be converted into an amino group to produce the corresponding α-amino acid ester, methyl 2-aminooctanoate. This can be accomplished through reductive amination or by enzymatic transamination. nih.govkegg.jpnih.gov The resulting α-amino acid, 2-aminooctanoic acid, is an unnatural amino acid that can be incorporated into peptides to enhance their biological properties. For instance, the terminal modification of antimicrobial peptides with (S)-2-aminooctanoic acid has been shown to improve their antibacterial activity. nih.gov

Table 2: Biologically Active Analogues Derived from this compound

| Analogue | Synthetic Transformation | Biological Significance |

|---|---|---|

| Methyl 2-hydroxyoctanoate | Reduction of the keto group | Precursor to 2-hydroxyoctanoic acid, which inhibits medium-chain acyl-CoA synthetase. waters.comresearchgate.netnih.gov |

| Methyl 2-aminooctanoate | Reductive amination or transamination of the keto group | Precursor to 2-aminooctanoic acid, an unnatural amino acid used to enhance the activity of antimicrobial peptides. nih.gov |

Formation of Adducts and Conjugates of this compound in Biochemical Systems

In biological systems, this compound, or its hydrolyzed form, 2-oxooctanoic acid, can participate in various metabolic and conjugation reactions due to the electrophilic nature of the α-keto group. These reactions can lead to the formation of adducts and conjugates with endogenous nucleophiles.

Schiff Base Formation with Amino Acids: The α-keto group of 2-oxooctanoic acid can react with the primary amino groups of amino acid residues in proteins, particularly the ε-amino group of lysine, to form a Schiff base (an imine). nih.gov This reversible reaction can be an initial step in the formation of more stable, advanced glycation end-products (AGEs), which are implicated in various disease states. nih.gov

Conjugation with Glutathione (B108866): Glutathione (GSH) is a major endogenous antioxidant and nucleophile that plays a crucial role in the detoxification of reactive electrophilic species. youtube.com Keto fatty acids have been shown to form adducts with glutathione in plant tissues. It is plausible that 2-oxooctanoic acid can react with the thiol group of the cysteine residue in glutathione via a nucleophilic addition reaction, forming a glutathione conjugate. This conjugation would facilitate its detoxification and excretion from the cell. jove.comnih.gov

Metabolic Transformations: 2-Oxocarboxylic acids are key intermediates in various metabolic pathways, including the catabolism of branched-chain amino acids. nih.gov 2-Oxooctanoic acid can be a substrate for various enzymes that can lead to its further metabolism. For example, it could undergo oxidative decarboxylation or be a substrate for transaminases. The administration of octanoic acid has been shown to promote the catabolism of branched-chain amino acids by activating the branched-chain α-keto acid dehydrogenase complex.

Table 3: Potential Adducts and Conjugates of this compound in Biochemical Systems

| Interacting Biomolecule | Type of Reaction | Potential Adduct/Conjugate |

|---|---|---|

| Proteins (e.g., Lysine residues) | Schiff base formation | Imine adduct |

| Glutathione | Nucleophilic addition | Glutathione conjugate |

| Amino Acids | Transamination | 2-Aminooctanoic acid |

Biological Occurrence and Distribution of 2 Keto Octanoic Acid, Methyl Ester

Natural Occurrence in Microbial Systems

While direct identification of 2-keto-octanoic acid, methyl ester in microbial metabolomes is not prominently reported, the metabolic precursors and enzymatic capabilities required for its synthesis are well-documented in various bacteria and fungi. Microorganisms are known to produce a wide array of 2-keto acids and fatty acid esters through fermentation and other metabolic processes.

Presence in Fungal Metabolomes

Fungi, including yeasts, are well-known for their production of a wide variety of secondary metabolites, including fatty acids and their esters, particularly during fermentation processes. The Yeast Metabolome Database (YMDB) includes an entry for methyl octanoate (B1194180), a structurally similar compound to this compound, indicating that the core C8 fatty acid methyl ester structure is part of the yeast metabolome.

Studies on the inhibition of yeast growth have shown that octanoic and decanoic acids are produced as byproducts during ethanolic fermentation by Saccharomyces cerevisiae and Kluyveromyces marxianus. The presence of these fatty acids suggests that their keto- and ester-derivatives could also be formed. The entomopathogenic fungus Conidiobolus coronatus has been found to produce octanoic acid as an insecticidal metabolite. While this is the free acid, it points to the synthesis of C8 carbon chains in this fungal species.

The following table details fungal species that produce related compounds.

| Fungal Species | Related Compound Produced | Context | Reference |

| Saccharomyces cerevisiae | Methyl octanoate, Octanoic acid | Fermentation byproduct. | |

| Kluyveromyces marxianus | Octanoic acid | Fermentation byproduct. | |

| Conidiobolus coronatus | Octanoic acid | Insecticidal secondary metabolite. |

Presence in Plant Tissues and Metabolites

Plants synthesize a vast array of volatile organic compounds and secondary metabolites, many of which are esters. While direct evidence for this compound is scarce, related compounds have been identified in plant tissues.

Role in Plant Volatile Profiles or Secondary Metabolism Pathways

Fatty acid derivatives, including methyl esters, are common constituents of plant volatile profiles and play roles in defense, signaling, and attracting pollinators. A study using gas chromatography-mass spectrometry (GC-MS) to analyze the bioactive compounds in the leaves of Olea dioica identified octanoic acid, methyl ester as a significant component. This finding demonstrates the presence of the necessary enzymes for the esterification of octanoic acid in this plant species. The presence of octanoic acid itself was also noted.

Distribution Across Different Plant Organs or Species

The distribution of this compound across different plant organs or species is not well-documented. However, the analysis of related compounds provides some insight. In Olea dioica, octanoic acid, methyl ester was identified in the leaf extract. In soybeans, a related compound, methyl 2-oxo-3-methylvalerate, has been detected in the leaves. Methyl octanoate has been reported in Humulus lupulus (hops) and Elsholtzia fruticosa.

The table below shows plant species in which related compounds have been detected.

| Plant Species | Related Compound Detected | Plant Organ | Reference |

| Olea dioica | Octanoic acid, methyl ester; Octanoic acid | Leaves | |

| Soybean (Glycine max) | Methyl 2-oxo-3-methylvalerate | Leaves | |

| Humulus lupulus (Hops) | Methyl octanoate | Not specified | |

| Elsholtzia fruticosa | Methyl octanoate | Not specified |

Detection in Animal Tissues and Biofluids (excluding human clinical data)

The metabolic pathways involving keto acids are conserved across many animal species. While data on the methyl ester form is limited, the corresponding free acid, 2-oxooctanoic acid, is a known metabolite. The Human Metabolome Database (HMDB) notes that alpha-keto acids, such as alpha-ketooctanoic acid, are intermediate metabolites of branched-chain amino acids. Although the data is primarily from human studies, these metabolic pathways are generally applicable to other mammals. For instance, 3-guanidinopropionic acid, an analog of creatine, is an endogenous metabolite found in animals.

Research on the protective effects of alpha-keto acids has utilized BV-2 microglia cell lines, which are derived from mice, suggesting the relevance of these compounds in mammalian systems. Furthermore, studies on the catabolism of branched-chain alpha-keto acids have been conducted in Enterococcus faecalis, a bacterium found in the gut of animals, indicating the potential for microbial contribution to the presence of these compounds in animal systems.

Identification in Specific Animal Model Systems

A thorough review of scientific databases and research articles reveals a lack of studies that have specifically identified or quantified this compound in animal model systems. While the broader class of α-keto acids are known intermediates in amino acid metabolism, and fatty acid methyl esters are also present in various organisms, the specific combination represented by methyl 2-oxooctanoate has not been reported as a metabolite in common animal models used in biomedical research. nih.gov The biosynthesis of α-keto acids is a fundamental process, and their subsequent conversion to various other molecules is well-documented. researchgate.netmdpi.com However, the specific esterification of 2-oxo-octanoic acid to its methyl ester within animal tissues has not been a subject of published research.

Contribution to Animal Volatile Organic Compound Profiles

Volatile organic compounds (VOCs) are crucial for chemical communication between organisms and can be indicative of metabolic status or disease. Ketones and esters are common constituents of animal VOC profiles. nih.gov For instance, various methyl ketones are known to be produced through the β-oxidation of fatty acids. nih.gov However, there is no specific data linking this compound to the VOC profiles of any animal species. While related compounds such as 2-octanone (B155638) have been identified in various organisms, the presence of the 2-keto methyl ester derivative remains unconfirmed. nih.gov

Occurrence in Food and Beverage Systems

The complex chemical matrices of foods and beverages are a result of both the raw materials and the transformations that occur during processing, such as fermentation. These processes generate a wide array of flavor and aroma compounds.

Formation During Fermentation Processes (e.g., dairy products, alcoholic beverages)

Fermentation is a key process in the production of many food items, including dairy products and alcoholic beverages, and is known to produce a diverse range of esters and keto acids. mdpi.com The formation of esters is a critical aspect of flavor development in beer and wine, typically involving the reaction of an alcohol with an activated acid. nih.gov Similarly, the metabolism of amino acids by microorganisms can lead to the formation of α-keto acids, which are precursors to many flavor compounds. mdpi.com

Despite these well-established pathways for the formation of related compounds, there is no direct evidence in the scientific literature to suggest that this compound is a significant product of common fermentation processes in dairy or alcoholic beverage production. Studies on the volatile compounds in these products have identified a plethora of other esters and ketones, but not this specific molecule. nih.govresearchgate.net

Contribution to Aroma and Flavor Precursor Pools

Aroma and flavor are determined by the presence and concentration of specific volatile and non-volatile compounds. Esters are particularly important for fruity and floral notes. While the sensory properties of this compound have not been extensively characterized, related compounds suggest it may possess some aroma activity. For example, methyl octanoate is described as having a fruity and floral odor. ontosight.ai

Theoretically, this compound could act as a precursor to other flavor compounds through reactions such as reduction or decarboxylation. However, without its confirmed presence in food and beverage systems, its role as a flavor precursor remains entirely speculative. Research into the aroma compounds of various fruits and fermented products has not identified this compound as a key contributor. thegoodscentscompany.comresearchgate.net

Biological Roles and Mechanisms of Action of 2 Keto Octanoic Acid, Methyl Ester

Signaling and Regulatory Functions in Microbial Communities

There is no specific information available regarding the signaling and regulatory functions of 2-Keto-octanoic acid, methyl ester in microbial communities.

Quorum Sensing Interactions Involving this compound

No studies were found that investigate the role of this compound in quorum sensing.

Modulation of Microbial Growth and Virulence in Non-Human Models by this compound

There is no available data on how this compound modulates microbial growth or virulence in any non-human models.

Interplay with Plant Physiology and Defense Mechanisms

The specific interplay of this compound with plant physiology and defense mechanisms has not been documented in the scientific literature.

Volatile Release and Plant-Insect Interactions Associated with this compound

There is no information on the release of this compound as a plant volatile or its involvement in plant-insect interactions.

Role in Plant Stress Responses Involving this compound

The role of this compound in plant stress responses is currently unknown.

Biochemical Impact in Animal Models (excluding human clinical trials)

No studies on the biochemical impact of this compound in animal models have been found.

Influence on Specific Metabolic Pathways in Animal Systems

Although direct studies on the metabolic fate of this compound in animal systems are not extensively documented, the metabolism of structurally similar compounds, such as other 2-oxo acids, has been investigated. In animal models, the metabolism of 2-oxo acids is closely linked to amino acid and fatty acid metabolism. For instance, the metabolism of 4-methyl-2-oxopentanoate (B1228126) in rat pancreatic islets involves uptake and subsequent conversion into CO2, water, acetoacetate (B1235776), and L-leucine. nih.gov This suggests that this compound, upon hydrolysis to 2-keto-octanoic acid, would likely enter central metabolic pathways.

The primary metabolic pathway for α-keto acids involves two key enzymatic steps: transamination and oxidative decarboxylation. nih.govwikipedia.org Transamination would convert 2-keto-octanoic acid into the corresponding amino acid, while oxidative decarboxylation, catalyzed by a dehydrogenase complex, would convert it into an acyl-CoA derivative. nih.gov This acyl-CoA could then enter the β-oxidation pathway for energy production or be utilized in the synthesis of other lipids. nih.gov The metabolism of medium-chain triglycerides, which include octanoic acid, has been shown to influence markers of NLRP3 activation in humans, suggesting that their metabolites can have systemic effects. nih.gov

| Metabolic Process | Description | Potential Metabolites of this compound |

| Hydrolysis | The initial step where the methyl ester is cleaved to yield the free keto acid and methanol (B129727). | 2-Keto-octanoic acid, Methanol |

| Transamination | Conversion of the α-keto acid to the corresponding α-amino acid. | 2-Aminooctanoic acid |

| Oxidative Decarboxylation | Removal of the carboxyl group and oxidation to form an acyl-CoA. | Heptanoyl-CoA |

| β-Oxidation | Subsequent breakdown of the acyl-CoA for energy production. | Acetyl-CoA, Propionyl-CoA |

Interaction with Cellular Receptors or Enzymes in Animal Models

The key enzymes likely to interact with 2-keto-octanoic acid (the hydrolyzed form of the ester) are branched-chain α-keto acid dehydrogenase (BCKDH) complex and aminotransferases. nih.gov The BCKDH complex is responsible for the oxidative decarboxylation of α-keto acids derived from branched-chain amino acids, and it is possible that it also acts on straight-chain 2-keto acids like 2-keto-octanoic acid. nih.gov Aminotransferases catalyze the reversible reaction of transamination, interconverting α-keto acids and α-amino acids. nih.gov

Furthermore, the metabolite of a related compound, 2-hydroxy-octanoic acid, has been shown to activate the hydroxy-carboxylic acid receptor HCA3. frontiersin.org While the physiological relevance of 2-hydroxyoctanoate (B1260312) is not fully understood, this finding suggests that metabolites of this compound could potentially interact with specific G protein-coupled receptors, thereby influencing cellular signaling pathways. frontiersin.org

| Enzyme/Receptor Class | Potential Interaction with 2-Keto-octanoic Acid or its Metabolites | Metabolic Consequence |

| Esterases | Hydrolysis of the methyl ester bond. | Release of 2-keto-octanoic acid and methanol. |

| Aminotransferases | Transamination of 2-keto-octanoic acid. | Formation of 2-aminooctanoic acid. |

| α-Keto Acid Dehydrogenases | Oxidative decarboxylation of 2-keto-octanoic acid. | Formation of heptanoyl-CoA. |

| Hydroxy-Carboxylic Acid Receptors (HCAs) | Potential activation by hydroxylated metabolites. | Modulation of cellular signaling pathways. frontiersin.org |

Precursor Role of this compound in Biosynthesis of Other Biologically Active Compounds

2-Keto acids are recognized as important intermediates in the biosynthesis of a variety of compounds, including flavor and aroma molecules. nih.gov The specific role of this compound as a precursor is an area of active interest, particularly in the context of microbial biotransformation.

Conversion to Specific Flavor Compounds